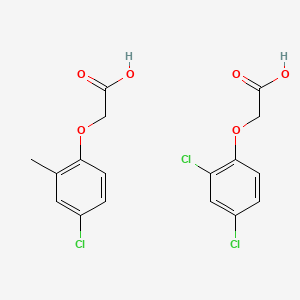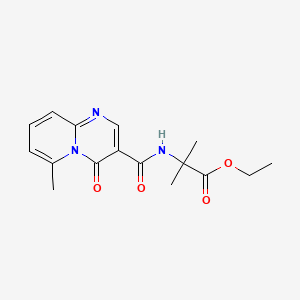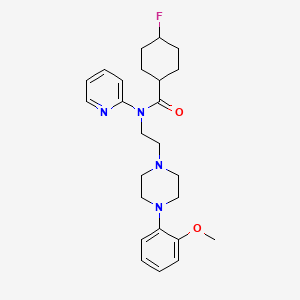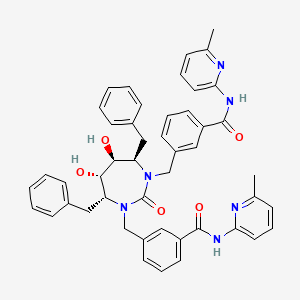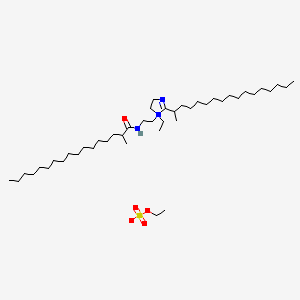
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound belonging to the imidazolium family This compound is characterized by its unique structure, which includes a long alkyl chain and an ethyl sulfate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through nucleophilic substitution reactions, where the imidazolium core reacts with alkyl halides.
Introduction of the Ethyl Sulfate Group: The final step involves the reaction of the intermediate compound with ethyl sulfate, typically under mild conditions to avoid decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
科学研究应用
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving ionic liquids.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it forms complexes with drugs, enhancing their solubility and stability.
相似化合物的比较
1H-Imidazolium, 1-ethyl-3-methyl-: Similar in structure but lacks the long alkyl chains and ethyl sulfate group.
1H-Imidazolium, 1-butyl-3-methyl-: Contains a butyl group instead of the long alkyl chains, resulting in different physical and chemical properties.
Uniqueness: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is unique due to its long alkyl chains and ethyl sulfate group, which confer distinct amphiphilic properties. These features make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
125520-84-5 |
|---|---|
分子式 |
C44H89N3O5S |
分子量 |
772.3 g/mol |
IUPAC 名称 |
N-[2-(1-ethyl-2-heptadecan-2-yl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]-2-methylheptadecanamide;ethyl sulfate |
InChI |
InChI=1S/C42H83N3O.C2H6O4S/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-39(4)41-43-35-37-45(41,8-3)38-36-44-42(46)40(5)34-32-30-28-26-24-22-20-18-16-14-12-10-7-2;1-2-6-7(3,4)5/h39-40H,6-38H2,1-5H3;2H2,1H3,(H,3,4,5) |
InChI 键 |
KWAPRDMIHXUKBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C)C1=NCC[N+]1(CC)CCNC(=O)C(C)CCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


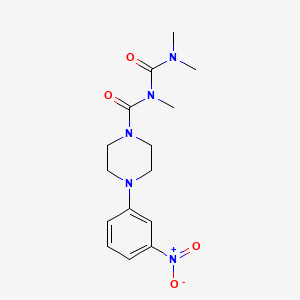
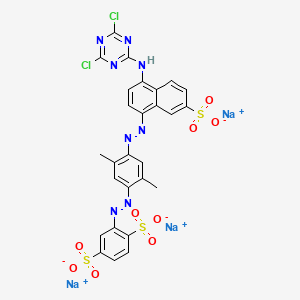
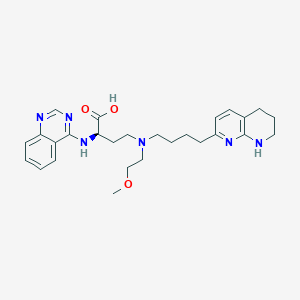
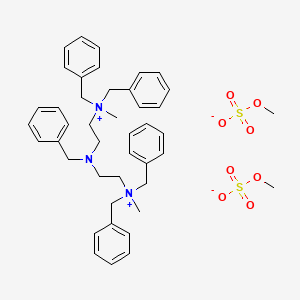
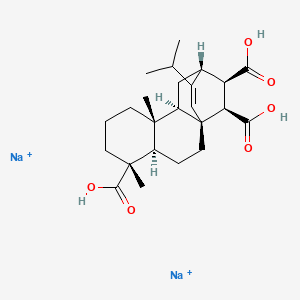


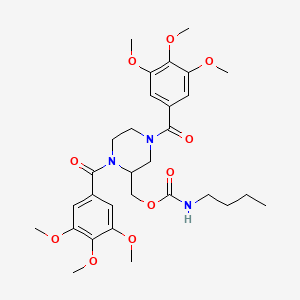
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
